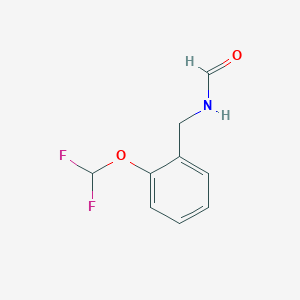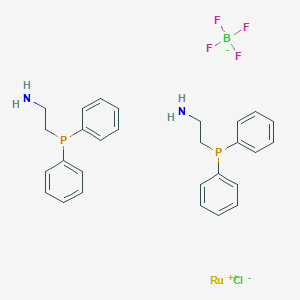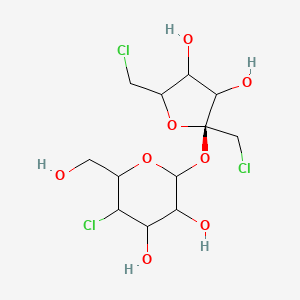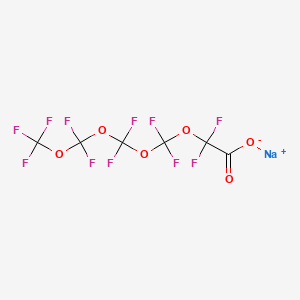
N-(2-(Difluoromethoxy)benzyl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(Difluoromethoxy)benzyl)formamide is an organic compound with the molecular formula C9H9F2NO2. It is a derivative of formamide, where the formamide group is attached to a benzyl group substituted with a difluoromethoxy group at the ortho position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Difluoromethoxy)benzyl)formamide typically involves the reaction of 2-(difluoromethoxy)benzylamine with formic acid or a formylating agent. One common method is the direct formylation of the amine using formic acid under solvent-free conditions. This reaction is usually carried out at elevated temperatures to facilitate the formation of the formamide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.
化学反応の分析
Types of Reactions
N-(2-(Difluoromethoxy)benzyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
N-(2-(Difluoromethoxy)benzyl)formamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-(Difluoromethoxy)benzyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The formamide group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
類似化合物との比較
Similar Compounds
N-Benzylformamide: Similar structure but lacks the difluoromethoxy group.
N-(2-Methoxybenzyl)formamide: Similar structure with a methoxy group instead of a difluoromethoxy group.
N-(2-Fluorobenzyl)formamide: Similar structure with a single fluorine atom instead of a difluoromethoxy group.
Uniqueness
N-(2-(Difluoromethoxy)benzyl)formamide is unique due to the presence of the difluoromethoxy group, which can significantly influence its chemical properties and biological activity. The difluoromethoxy group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications .
特性
分子式 |
C9H9F2NO2 |
|---|---|
分子量 |
201.17 g/mol |
IUPAC名 |
N-[[2-(difluoromethoxy)phenyl]methyl]formamide |
InChI |
InChI=1S/C9H9F2NO2/c10-9(11)14-8-4-2-1-3-7(8)5-12-6-13/h1-4,6,9H,5H2,(H,12,13) |
InChIキー |
LFBSKIQWXWWBRP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CNC=O)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-{4-[(4-iodophenyl)sulfamoyl]phenyl}benzamide](/img/structure/B14802091.png)
![1-[5-Amino-6-fluoro-2-(2-methyl-1-phenylmethoxypropan-2-yl)-6,7-dihydroindol-1-yl]-3-phenylmethoxypropan-2-ol](/img/structure/B14802096.png)
![[2-[(2S)-4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 5-[[6-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-4-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]amino]-5-oxopentanoate](/img/structure/B14802097.png)


![2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]acetamide](/img/structure/B14802127.png)



![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(pyrrolidin-1-ylsulfonyl)aniline](/img/structure/B14802160.png)
![Piperazine, 1-(4-oxo-4-phenylbutyl)-4-[(1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)carbonyl]-](/img/structure/B14802164.png)
![(2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B14802165.png)
![5-[[1-(Naphthalen-2-ylamino)-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14802168.png)
![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]hept-5-enoic acid](/img/structure/B14802169.png)
